3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Description
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a urea derivative featuring dual heterocyclic substituents: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group. The urea core (–NH–CO–NH–) provides a planar structure capable of forming hydrogen bonds, while the ethyl group introduces steric and electronic modulation.
Properties
IUPAC Name |
3-ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-14-13(16)15(8-11-5-6-17-10-11)9-12-4-3-7-18-12/h3-7,10H,2,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFJVBSVALINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=COC=C1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea typically involves the reaction of ethyl isocyanate with furan-3-ylmethylamine and thiophen-2-ylmethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Crystallographic Comparison
Benzimidazole Derivatives ()
The compound 5-chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole () shares structural similarities with the target urea in its thiophene substituents. Key differences include:
- Core Structure : The benzimidazole core is aromatic and planar, favoring π-π stacking, whereas the urea core is more flexible and hydrogen-bond-dominant.
- Dihedral Angles : In the benzimidazole derivative, dihedral angles between the benzimidazole and thiophene rings are 36.32–38.90° , indicating moderate conjugation disruption. For the target urea, similar angles between substituents and the urea core may vary due to rotational freedom around the methylene (–CH2–) linkers.
- Crystal Packing : The benzimidazole forms chains via weak C–H···N and C–H···thiophene interactions . Urea derivatives, by contrast, often exhibit stronger hydrogen-bonding networks involving the urea carbonyl and NH groups.
Table 1: Structural Comparison
Spectroscopic and Analytical Comparison
Urea Derivatives ()
Compound 30 in , 3-ethyl-1-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea , shares the 3-ethylurea motif but incorporates complex heterocycles (indole, morpholine, pyrazolopyrimidine). Key comparisons include:
- 13C NMR Shifts: The urea carbonyl in compound 30 resonates at δ 158.8 ppm, typical for urea derivatives. The target compound’s carbonyl shift would likely fall in a similar range (155–160 ppm), with minor variations due to substituent electronic effects.
- HRMS Data : Compound 30 has a molecular ion [M+H]+ at m/z 515.3241 , confirmed via high-resolution mass spectrometry . The target urea’s molecular weight can be calculated based on its formula (C₁₄H₁₇N₂O₂S), yielding MW = 283.36 g/mol .
Table 2: Spectroscopic Comparison
| Compound | 13C NMR (Carbonyl, ppm) | HRMS [M+H]+ (m/z) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Urea | ~155–160 (predicted) | N/A | 283.36 |
| Compound 30 () | 158.8 | 515.3241 | 514.33 |
Substituent Effects on Properties
- Thiophene vs.
- Chlorine vs. Ethyl : The chloro substituent in ’s benzimidazole is electron-withdrawing, whereas the ethyl group in the target urea is electron-donating, modulating electronic density and reactivity.
- Complexity : Compound 30 () demonstrates how bulkier substituents (e.g., indole, morpholine) increase molecular weight and complexity, likely reducing synthetic accessibility compared to the target urea’s simpler heterocycles.
Biological Activity
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 273.34 g/mol
This compound features a urea moiety linked to both a furan and a thiophene ring, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
- Interaction with Receptors : The presence of aromatic rings allows for potential interactions with biological receptors, influencing signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives with furan and thiophene moieties have shown promising activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Induces apoptosis |
| Compound B | A549 (lung cancer) | 4.5 | Inhibits cell proliferation |
| This compound | HeLa (cervical cancer) | TBD | TBD |
Preliminary data suggests that this compound may exhibit cytotoxic effects on HeLa cells, although specific IC50 values are yet to be determined.
Study on Anticancer Effects
A recent study investigated the effects of furan and thiophene derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways. The study highlighted the importance of substituents on the aromatic rings in enhancing biological activity.
Study on Enzyme Inhibition
Another study focused on the inhibition of specific enzymes linked to tumor growth. Compounds with similar structures demonstrated effective inhibition of enzymes involved in the metabolic pathways of cancer cells, suggesting that this compound could have therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
